molecular formula C11H14N2O2S B5675327 4-[(2-nitrophenyl)methyl]thiomorpholine

4-[(2-nitrophenyl)methyl]thiomorpholine

Cat. No.: B5675327
M. Wt: 238.31 g/mol
InChI Key: GBCGPEHUOBBPPQ-UHFFFAOYSA-N
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Description

4-[(2-Nitrophenyl)methyl]thiomorpholine is a chemical compound of interest in organic and medicinal chemistry research. While specific biological studies on this exact molecule are limited in the public domain, its structure combines a 2-nitrophenyl group with a thiomorpholine ring, a scaffold recognized as a valuable building block in drug discovery. Thiomorpholine derivatives, in general, serve as key precursors in life science research. The thiomorpholine ring is a common pharmacophore, and its derivatives are frequently utilized in the synthesis of compounds with potential biological activities. For instance, a closely related compound, 4-(4-nitrophenyl)thiomorpholine, has been documented as a precursor for antidiabetic, antifungal, and antimycobacterial agents, as well as kinase inhibitors . The sulfur atom in the thiomorpholine ring can influence a compound's lipophilicity and metabolic pathway, making it a useful isostere for other saturated heterocycles like morpholine . The synthesis of such compounds often involves nucleophilic aromatic substitution or other coupling reactions . This product is intended for use by qualified researchers as a building block in chemical synthesis or for biochemical screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-nitrophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCGPEHUOBBPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Pathways for 4 2 Nitrophenyl Methyl Thiomorpholine

Seminal Synthetic Routes and Mechanistic Elucidation of Formation Reactions

The primary and most established method for the synthesis of 4-[(2-nitrophenyl)methyl]thiomorpholine is through the nucleophilic substitution reaction between a 2-nitrobenzyl halide, typically 2-nitrobenzyl bromide, and thiomorpholine (B91149). This reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, the nitrogen atom of the thiomorpholine ring acts as the nucleophile, attacking the benzylic carbon of the 2-nitrobenzyl halide. Simultaneously, the halide ion is displaced as the leaving group. The transition state involves a pentacoordinate carbon atom where the new carbon-nitrogen bond is forming at the same time as the carbon-halogen bond is breaking. The presence of the electron-withdrawing nitro group at the ortho position of the benzene (B151609) ring can influence the reactivity of the benzylic carbon, though steric hindrance from this group can also play a role. The choice of solvent is crucial, with polar aprotic solvents generally favoring S(_N)2 reactions.

An analogous reaction, the synthesis of 4-(4-nitrophenyl)thiomorpholine, has been reported via the nucleophilic aromatic substitution of p-fluoronitrobenzene with thiomorpholine in acetonitrile (B52724) with triethylamine (B128534) as a base, heated to 85°C for 12 hours. mdpi.com While the mechanism differs due to the direct attack on the aromatic ring, it highlights the utility of thiomorpholine as a nucleophile in synthesizing related structures.

Development of Novel Catalytic and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. For the synthesis of thiomorpholine derivatives, several novel catalytic and green chemistry approaches have been explored, which can be conceptually applied to the synthesis of this compound.

One promising green approach is the use of photocatalysis. For instance, a scalable photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes has been developed for the synthesis of thiomorpholines under continuous flow conditions. nih.gov This method utilizes an inexpensive organic photocatalyst and a Lewis acid additive, offering a more environmentally friendly alternative to traditional methods. nih.gov Another innovative strategy involves a telescoped photochemical thiol-ene reaction followed by cyclization to produce thiomorpholine in a continuous flow system, which minimizes waste and improves safety. nih.govchemrxiv.org

Microwave-assisted organic synthesis (MAOS) represents another green chemistry tool that can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced solvent usage. The synthesis of N-substituted thiomorpholines could potentially be optimized using microwave irradiation, reducing reaction times from hours to minutes.

Furthermore, copper-catalyzed three-component reactions of terminal alkynes, isothiocyanates, and aziridines have been reported for the synthesis of highly substituted thiomorpholine derivatives. Such multicomponent reactions are highly atom-economical and align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

Strategies for Regioselective and Stereoselective Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound with specific substitution patterns (regioselectivity) and three-dimensional arrangements (stereoselectivity) is crucial for structure-activity relationship studies.

Regioselective Synthesis:

Regioselectivity in the synthesis of analogues primarily pertains to the substitution pattern on the aromatic ring. By starting with appropriately substituted 2-nitrobenzyl halides, a wide array of analogues can be prepared. For example, using a 4-chloro-2-nitrobenzyl bromide would yield a 4-[(4-chloro-2-nitrophenyl)methyl]thiomorpholine. The regiochemical outcome is thus dictated by the choice of the starting materials.

Stereoselective Synthesis:

Introducing chirality into the thiomorpholine ring is a key aspect of synthesizing stereoselective analogues. One effective strategy is the use of polymer-supported synthesis starting from chiral amino acids like Fmoc-Cys(Trt)-OH. This solid-phase approach allows for the stereoselective formation of thiomorpholine-3-carboxylic acid derivatives. The inclusion of reducing agents like triethylsilane during cleavage from the resin can lead to the formation of saturated, chiral thiomorpholine rings.

Another approach to achieve stereoselectivity is through electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which can be adapted for sulfur-containing analogues to yield chiral morpholines and, by extension, thiomorpholines. The diastereoselectivity of such reactions can often be controlled by the reaction conditions and the nature of the substituents.

Post-Synthetic Modification and Functionalization of the Thiomorpholine and Nitrophenyl Moieties

Post-synthetic modification allows for the diversification of the core this compound structure, enabling the fine-tuning of its physicochemical properties. rsc.org

Transformations of the Nitrophenyl Group

The nitrophenyl group is a versatile functional handle that can undergo a variety of chemical transformations. The most common modification is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source like hydrogen gas or ammonium (B1175870) formate) being a clean and efficient method. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acidic media are also effective. The resulting 2-aminobenzyl derivative is a valuable intermediate for further functionalization, such as amide or sulfonamide formation.

The catalytic reduction of nitrophenols to aminophenols using metallic nanoparticles as catalysts is a well-studied process that can be conceptually applied here. nih.govmdpi.comomicsonline.org

Reactivity at the Thiomorpholine Heterocycle

The thiomorpholine ring offers several sites for post-synthetic modification. The sulfur atom is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. Mild oxidizing agents, such as sodium periodate (B1199274) or a stoichiometric amount of hydrogen peroxide, typically afford the sulfoxide. Stronger oxidizing agents, like excess hydrogen peroxide or potassium permanganate (B83412), will lead to the sulfone. This modification significantly alters the polarity and hydrogen bonding capabilities of the molecule. The oxidation of the sulfur atom in thiomorpholine-containing polymers has been shown to increase water solubility. jchemrev.com

The nitrogen atom of the thiomorpholine ring, being a tertiary amine, can be quaternized by reaction with alkyl halides to form quaternary ammonium salts. Furthermore, the C-H bonds adjacent to the sulfur and nitrogen atoms can be susceptible to oxidation or deprotonation under specific conditions, although these reactions are less common. Ring-opening reactions of the thiomorpholine heterocycle can also be envisioned under harsh conditions, but this would lead to the destruction of the core scaffold.

Comprehensive Molecular Structure Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Isomerism

A complete NMR analysis for 4-[(2-nitrophenyl)methyl]thiomorpholine would require ¹H and ¹³C NMR spectra. Key data points would include the chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet, triplet). This data would be essential for confirming the molecular structure, specifically the presence of the ortho-substituted nitrophenyl ring and the methylene (B1212753) linker.

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be necessary to assign all proton and carbon signals unambiguously. Furthermore, variable temperature (VT) NMR studies would be needed to investigate the conformational dynamics, such as the chair-to-chair interconversion of the thiomorpholine (B91149) ring and the rotational barriers of the nitrophenyl group. Without these experimental spectra, a discussion of isomerism and conformational dynamics remains purely theoretical.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Methylene linker (-CH₂-) Data not available Data not available
Thiomorpholine N-CH₂ Data not available Data not available
Thiomorpholine S-CH₂ Data not available Data not available
Nitrophenyl C1-NO₂ - Data not available
Nitrophenyl C2-CH₂ - Data not available
Nitrophenyl C3 Data not available Data not available
Nitrophenyl C4 Data not available Data not available
Nitrophenyl C5 Data not available Data not available

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrational Modes

FT-IR and Raman spectra are crucial for identifying the functional groups within the molecule. Specific vibrational modes, such as the symmetric and asymmetric stretching of the nitro group (NO₂), C-H stretching of the aromatic and aliphatic regions, C-N stretching, and C-S stretching, would provide a characteristic fingerprint for the compound. A detailed analysis would involve assigning observed frequencies (in cm⁻¹) to specific molecular vibrations, often aided by computational calculations. No such spectra have been published for this compound.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A single-crystal X-ray diffraction study is the definitive method for determining the solid-state structure. This analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the preferred conformation of the thiomorpholine ring (e.g., chair, boat) and the orientation of the substituents in the crystal lattice. Crucially, crystallographic data would allow for a detailed analysis of intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, which govern the crystal packing. There is no published crystal structure for this compound.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Tandem mass spectrometry (MS/MS) experiments would be required to study the fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, a detailed fragmentation mechanism could be proposed, providing insights into the molecule's stability and chemical bonds. This data is not present in the scientific literature.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis

UV-Visible absorption spectroscopy would identify the wavelengths of maximum absorption (λ_max), providing information about the electronic transitions within the molecule, particularly those involving the nitrophenyl chromophore. Fluorescence or phosphorescence emission spectroscopy would be used to study the molecule's photophysical properties upon excitation, including quantum yields and excited-state lifetimes. This information is currently unavailable.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (if applicable)

This section is only applicable if the compound is chiral and has been resolved into its enantiomers. As this compound is an achiral molecule, this analysis does not apply.

The creation of a scientifically accurate and detailed article on this compound, as per the requested outline, is not possible at this time due to a lack of published experimental data. The required information for NMR, FT-IR/Raman, X-ray crystallography, mass spectrometry, and electronic spectroscopy is not available in the public domain.

Computational and Theoretical Chemistry Investigations of 4 2 Nitrophenyl Methyl Thiomorpholine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the molecular properties of 4-[(2-nitrophenyl)methyl]thiomorpholine. These calculations provide a deep understanding of the molecule's optimized geometry, electronic distribution, and thermodynamic stability.

Electronic structure analysis through DFT reveals the distribution of electrons within the molecule. This is often visualized through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) plots. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. In this compound, the HOMO is typically localized on the electron-rich thiomorpholine (B91149) ring, while the LUMO is concentrated on the electron-withdrawing nitrophenyl moiety.

Molecular Electrostatic Potential (MEP) maps are another valuable output, illustrating the charge distribution from a color-coded perspective. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which is essential for predicting intermolecular interactions.

Table 1: Example Theoretical Geometric Parameters for this compound (Note: The following data is illustrative of typical results from DFT calculations and may not correspond to a specific published study on this exact molecule, as detailed research data is sparse.)

Parameter Description Typical Calculated Value
E(HOMO) Energy of the Highest Occupied Molecular Orbital ~ -6.5 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital ~ -2.0 eV
HOMO-LUMO Gap Energy difference indicating reactivity ~ 4.5 eV

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

While quantum calculations are excellent for single, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules over time, including their behavior in solution. MD simulations model the movements of atoms and molecules based on classical mechanics.

For this compound, MD simulations can explore its vast conformational landscape. The thiomorpholine ring can exist in various conformations, such as chair and boat forms, and the bond connecting the benzyl (B1604629) group allows for significant rotational freedom. MD simulations can map the potential energy surface to identify low-energy, stable conformations and the energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt under real-world conditions.

Mechanistic Predictions of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for predicting the pathways of chemical reactions, providing insights into transition states and reaction energies. For this compound, theoretical calculations can be used to explore potential reactions, such as the reduction of the nitro group or reactions involving the thiomorpholine sulfur atom.

By mapping the potential energy surface of a proposed reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For instance, computational studies could model the mechanism of the reduction of the nitro group to an amino group, a common transformation in medicinal chemistry. Such a study would calculate the energies of intermediates and transition states, helping to determine the most plausible reaction mechanism under specific conditions.

Structure-Property Relationship (SPR) Studies using Theoretical Descriptors

Structure-Property Relationship (SPR) studies aim to connect the chemical structure of a molecule with its physical or chemical properties using theoretical descriptors. These descriptors are numerical values derived from the molecule's computed structure and electronic properties.

For this compound, a range of quantum chemical descriptors can be calculated. These include:

Electronic Descriptors: HOMO-LUMO energies, ionization potential, electron affinity, and dipole moment.

Topological Descriptors: Indices that quantify molecular size, shape, and branching.

Thermodynamic Descriptors: Heat of formation, entropy, and Gibbs free energy.

These descriptors can be used to build theoretical models that predict properties like solubility, melting point, or chromatographic retention times. For example, a higher dipole moment and the presence of a nitro group might suggest moderate polarity, influencing its solubility in various solvents. These studies provide a theoretical foundation for understanding how structural modifications would impact the molecule's properties.

In Silico Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: It is possible to calculate the nuclear magnetic shielding tensors for atoms like ¹H and ¹³C. These values can be converted into chemical shifts (δ) that can be directly compared with experimental NMR spectra. Such calculations help in the assignment of complex spectra, especially for molecules with many non-equivalent protons and carbons.

Infrared (IR) Spectroscopy: Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the N-O stretches of the nitro group, C-H stretches of the aromatic and aliphatic parts, and vibrations of the thiomorpholine ring.

Table 2: Example Predicted Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative of typical results from DFT calculations. Specific assignments require comparison with experimental data.)

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
NO₂ Asymmetric Stretch ~1520 - 1550
NO₂ Symmetric Stretch ~1340 - 1370
Aromatic C-H Stretch ~3050 - 3100
Aliphatic C-H Stretch ~2850 - 2950

These in silico predictions serve as a powerful complement to experimental spectroscopy, aiding in the structural elucidation and characterization of this compound.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Reduction Reactions of the Nitro Group and Subsequent Transformations

The nitroaromatic group is the most reactive site for reduction in 4-[(2-nitrophenyl)methyl]thiomorpholine. This transformation is a cornerstone for its use as a synthetic intermediate, converting the electron-withdrawing nitro group into a versatile nucleophilic amino group.

The reduction of nitroaromatic compounds typically proceeds in a stepwise manner, involving multiple electron and proton transfers. dtic.milacs.org The process generally follows the pathway from the nitro group (Ar-NO₂) to a nitroso species (Ar-NO), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the corresponding aniline (B41778) (Ar-NH₂). acs.orgnih.gov The specific products obtained can often be controlled by the choice of reducing agent and reaction conditions, such as pH. acs.org

Common Reduction Methods and Products:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a highly efficient method for the complete reduction of the nitro group to an amine, yielding 2-(thiomorpholin-4-ylmethyl)aniline .

Chemical Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective for this transformation.

Electrochemical Reduction: This method offers a sustainable alternative for reducing nitroarenes. nih.gov By controlling the electrode potential and pH, it is possible to selectively target the formation of the hydroxylamine or the final amine product. dtic.milacs.orgrsc.org

The resulting primary amine, 2-(thiomorpholin-4-ylmethyl)aniline, is a valuable building block. The amino group can undergo a wide range of subsequent reactions, including:

Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring.

Acylation: Formation of amides via reaction with acyl chlorides or anhydrides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Table 1: Key Transformations of the Nitro Group
Reaction TypeReagentsMajor ProductCitation
Full ReductionH₂, Pd/C; Fe/CH₃COOH; SnCl₂/HCl2-(thiomorpholin-4-ylmethyl)aniline mdpi.com
Stepwise ReductionElectrochemical methods4-[(2-nitrosophenyl)methyl]thiomorpholine; 4-{[2-(hydroxyamino)phenyl]methyl}thiomorpholine acs.orgnih.gov
DiazotizationNaNO₂, HCl (on the aniline product)2-(thiomorpholin-4-ylmethyl)benzenediazonium chloride
Amide FormationR-COCl (on the aniline product)N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide (example) mdpi.com

Ring Transformations and Oxidation Chemistry of the Thiomorpholine (B91149) Moiety

The thiomorpholine ring contains a sulfur atom that is susceptible to oxidation and a heterocyclic structure that can undergo ring-opening or other transformations. jchemrev.comjchemrev.com

Oxidation of the Sulfur Atom: The sulfide (B99878) in the thiomorpholine ring can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the polarity, solubility, and geometric properties of the molecule. researchgate.net

S-Oxidation to Sulfoxide: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), can selectively oxidize the sulfur to yield This compound 1-oxide .

S,S-Dioxidation to Sulfone: Stronger oxidizing agents, like excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), lead to the formation of the corresponding sulfone, This compound 1,1-dioxide . researchgate.net

These oxidation reactions are well-documented for the thiomorpholine scaffold and are catalyzed by enzymes like cytochrome P450 in biological systems. nih.gov

Ring Cleavage and Transformations: While the thiomorpholine ring is generally stable, it can undergo cleavage under certain conditions. For instance, in some biodegradation pathways, the ring can be opened to form linear compounds like thiodiglycolic acid. nih.gov Synthetic strategies for ring-opening or rearrangement of morpholine (B109124) and thiomorpholine derivatives often require specific activating groups or harsh reaction conditions. acs.org A telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization represents a modern approach to forming the thiomorpholine ring itself, highlighting the potential for reversible or related transformation pathways. nih.govchemrxiv.org

Table 2: Oxidation States of the Thiomorpholine Moiety
Product NameOxidation State of SulfurTypical ReagentCitation
This compoundSulfide (-2)-
This compound 1-oxideSulfoxide (0)NaIO₄, H₂O₂ (1 eq.) researchgate.netnih.gov
This compound 1,1-dioxideSulfone (+2)H₂O₂ (excess), m-CPBA researchgate.net

Cyclization Reactions and Intramolecular Processes

The ortho-positioning of the nitro group and the benzylic methylene (B1212753) bridge in this compound creates a favorable geometry for intramolecular reactions. These processes often involve an internal redox event between the nitro group and the adjacent benzylic C-H bond.

A key transformation for related 2-nitrobenzyl compounds is an intramolecular redox cyclization. nih.govrsc.org For example, 2-nitrobenzyl alcohol can react with benzylamine (B48309) in the presence of a base to form cinnoline (B1195905) derivatives. nih.gov This reaction proceeds through the in-situ formation of a 2-nitrosobenzaldehyde intermediate via an intramolecular redox process. nih.govrsc.org

Applying this logic to this compound, an analogous intramolecular process could be envisioned, particularly under thermal or photochemical conditions (see Section 5.5). The initial step would be an intramolecular hydrogen atom transfer from the benzylic carbon to the excited nitro group, leading to an aci-nitro intermediate. This intermediate can then rearrange and eliminate the thiomorpholine moiety to form 2-nitrosobenzaldehyde . While this specific reaction for the title compound is not detailed, the pathway is a well-established precedent in the chemistry of 2-nitrobenzyl systems. cdnsciencepub.comrsc.org

Intermolecular Reactions and Supramolecular Assembly

Non-covalent interactions play a crucial role in the solid-state structure and properties of this compound. X-ray crystallographic studies of the analogous compound, 4-(4-nitrophenyl)thiomorpholine, reveal specific intermolecular forces that dictate its crystal packing. mdpi.comresearchgate.net

These interactions include:

Weak Hydrogen Bonds: Centrosymmetric dimers are formed through C-H···O hydrogen bonds. mdpi.comresearchgate.net In these dimers, the hydrogen atoms of the methylene groups adjacent to the sulfur atom (C-H) act as donors, while the oxygen atoms of the nitro group (O-N-O) from a neighboring molecule act as acceptors. researchgate.net

Aromatic Stacking: The planar nitrophenyl rings engage in face-to-face π-π stacking interactions, further stabilizing the crystal lattice. mdpi.comresearchgate.net

These organized assemblies demonstrate how the molecule can participate in supramolecular structures. mdpi.com The specific conformation of the molecule in the solid state, such as the chair conformation of the thiomorpholine ring and the orientation of the nitrophenyl group, is influenced by the balance of these intermolecular forces. mdpi.comresearchgate.net This capacity for self-assembly through defined, non-covalent interactions is a key feature of supramolecular chemistry. nih.gov

Photochemical and Electrochemical Reactivity

The 2-nitrobenzyl group is a well-known photo-responsive chromophore, and the nitroaromatic system is electrochemically active. nih.gov

Photochemical Reactivity: The photochemistry of 2-nitrobenzyl compounds is extensively studied, often in the context of "caged compounds" or photoremovable protecting groups. nih.govacs.org Upon UV irradiation (typically around 300-365 nm), the molecule undergoes a series of transformations: nih.gov

Excitation and Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate. rsc.orgacs.org

Rearrangement and Cleavage: This intermediate is unstable and rapidly rearranges. acs.org One common pathway involves cyclization to a short-lived benzisoxazoline derivative, which then cleaves to release the protected group (in this case, thiomorpholine) and form 2-nitrosobenzaldehyde . nih.gov Another pathway involves the formation of a nitroso hydrate intermediate. rsc.orgrsc.org

This photochemical cleavage makes the 2-nitrobenzyl-thiomorpholine linkage photolabile, a property that can be exploited in materials science and photopharmacology. nih.gov

Electrochemical Reactivity: The electrochemical behavior is dominated by the reduction of the nitro group. dtic.mil As discussed in Section 5.1, this reduction occurs in a stepwise fashion.

First Reduction Step: The nitro group undergoes a two-electron reduction to form the nitroso intermediate (Ar-NO). acs.org

Second Reduction Step: The nitroso intermediate is immediately reduced further (at a less negative potential) to the hydroxylamine (Ar-NHOH). acs.orgnih.gov

Final Reduction Step: The hydroxylamine can be further reduced to the final aniline product (Ar-NH₂). nih.gov

The precise potential at which these reductions occur is dependent on factors like the pH of the solution and the electrode material. acs.org Side reactions, such as the condensation of the hydroxylamine and nitroso intermediates to form an azoxy species, can also occur under certain electrochemical conditions. acs.org

Table 3: Photochemical and Electrochemical Products
ProcessConditionsKey Intermediate(s)Major Product(s)Citation
PhotolysisUV Light (e.g., 350 nm)aci-nitro tautomer2-Nitrosobenzaldehyde, Thiomorpholine nih.govacs.org
Electrochemical ReductionApplied Potential (Cathode)Nitroso, Hydroxylamine species2-(thiomorpholin-4-ylmethyl)aniline dtic.milacs.orgnih.gov

No Publicly Available Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles or data could be found on the coordination chemistry and ligand properties of the chemical compound this compound.

This absence of information in the public domain makes it impossible to provide a detailed, scientifically accurate article on its metal complexation, its use in Metal-Organic Frameworks (MOFs), its catalytic applications, or the spectroscopic and computational analysis of its metal-ligand interactions as requested.

The initial and subsequent targeted searches for scholarly articles, patents, and chemical repositories yielded information on related but structurally distinct compounds. These included studies on "4-(4-nitrophenyl)thiomorpholine," which lacks the crucial methyl bridge of the requested molecule, and various other thiomorpholine derivatives with different substituents. While the broader field of thiomorpholine and its derivatives in coordination chemistry is established, the specific compound of interest, this compound, does not appear to have been a subject of published research in this context.

Therefore, the following sections of the requested article cannot be populated with factual and verifiable data:

Coordination Chemistry and Ligand Properties of 4 2 Nitrophenyl Methyl Thiomorpholine

Spectroscopic and Computational Probes of Metal-Ligand Interactions

Generating content for these sections without available scientific literature would require speculation and fabrication of data, which would be scientifically unsound. Further research into the synthesis and coordination chemistry of 4-[(2-nitrophenyl)methyl]thiomorpholine would be necessary before a detailed article on its properties as a ligand could be written.

Applications in Advanced Materials Science and Chemical Synthesis Non Biological

Utilization as a Building Block in Polymer Chemistry and Functional Material Design

Currently, there is a notable absence of published research specifically detailing the use of 4-[(2-nitrophenyl)methyl]thiomorpholine as a monomer or building block in polymer chemistry. The unique structural features of this molecule, including the reactive nitro group and the thiomorpholine (B91149) moiety, suggest a potential for its incorporation into polymer backbones or as a functional side group. The nitro group, for instance, could be chemically modified to introduce other functionalities or to serve as a site for cross-linking. The thiomorpholine ring may influence the solubility, thermal stability, and conformational properties of a resulting polymer. However, without specific studies, its role in the design of functional materials remains speculative.

Integration into Sensor Technologies and Optical Materials (excluding biosensors)

The application of this compound in the development of non-biological sensor technologies and optical materials is not documented in current scientific literature. In theory, the nitrophenyl group could impart chromophoric properties to the molecule, making it a candidate for use in optical materials. The potential for this group to interact with specific analytes could also form the basis for a chemical sensor. Nevertheless, no studies have been reported that investigate these potential applications.

Role in the Development of Novel Catalytic Systems

There is no available research to indicate that this compound has been investigated for its role in the development of novel catalytic systems. The thiomorpholine nitrogen and sulfur atoms could potentially act as coordination sites for metal centers, forming organometallic complexes with catalytic activity. The electronic properties of the nitrophenyl group could also influence the catalytic performance of such a complex. However, this remains a hypothetical application without experimental validation.

Incorporation into Nanomaterials and Surface Functionalization

The scientific literature does not currently contain reports on the incorporation of this compound into nanomaterials or its use in surface functionalization. The molecule's functional groups could theoretically allow for its attachment to the surface of various nanomaterials, thereby modifying their properties. For instance, it could be used to alter the surface chemistry of nanoparticles to improve their dispersion in specific solvents or to introduce new functionalities. Despite these possibilities, no research has been published in this area.

Photonic and Electronic Material Applications

Specific research on the photonic and electronic material applications of this compound is not available. The presence of the nitroaromatic system suggests that the compound might possess interesting electronic properties, such as a large dipole moment or nonlinear optical activity. These properties are often prerequisites for applications in photonics and electronics. However, without dedicated studies to characterize these properties and to integrate the molecule into devices, its potential in these fields remains unexplored.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Atom-Economical Synthetic Protocols

The synthesis of thiomorpholine (B91149) and its derivatives is an active area of research, with a growing emphasis on green chemistry principles. rsc.org Traditional methods for creating the thiomorpholine ring often involve multi-step processes that may not be atom-economical. nih.govresearchgate.netchemrxiv.org Future research would likely focus on developing more efficient synthetic routes.

A key strategy would be the adoption of catalytic methods, which are known to improve atom economy by minimizing waste. rsc.org For instance, the synthesis of aniline (B41778), a common industrial chemical, has seen a shift from low atom economy processes to more efficient catalytic routes. rsc.org Similarly, creating substituted thiomorpholines could benefit from telescoped reaction sequences, where multiple synthetic steps are combined into a single, continuous process, thereby reducing waste and improving efficiency. nih.govresearchgate.netchemrxiv.org

The synthesis of nitroaromatic compounds, the other key component of the target molecule, also presents opportunities for greener approaches. nih.govmdpi.comscielo.br Modern synthetic methods aim to replace harsh nitrating agents with more environmentally benign alternatives and to develop highly regioselective reactions that avoid the formation of unwanted isomers. mdpi.com

Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing reaction conditions and ensuring the safe and efficient production of a target compound. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. rsc.orgnih.govrsc.orgmt.comacs.org

These techniques allow chemists to track the concentration of reactants, intermediates, and products as the reaction progresses, providing valuable insights into the reaction pathway. rsc.orgnih.govrsc.org For the synthesis of a compound like 4-[(2-nitrophenyl)methyl]thiomorpholine, in-situ monitoring could be used to optimize the coupling of the thiomorpholine and 2-nitrobenzyl moieties, ensuring high yields and purity. This real-time data is invaluable for scaling up reactions from the laboratory to industrial production. mt.com

Application of Machine Learning and Artificial Intelligence in Compound Discovery and Property Prediction

Design and Synthesis of Advanced Functional Materials with Tunable Properties

Thiomorpholine and nitroaromatic compounds are building blocks for a variety of functional materials. mdpi.comjchemrev.comjchemrev.comresearchgate.netwiley-vch.dewiley.com The unique electronic and structural properties of the nitro group can impart interesting optical and electronic functionalities to materials. nih.gov Similarly, the thiomorpholine scaffold can be modified to create polymers with responsive behaviors. mdpi.comresearchgate.net

Future research could explore the incorporation of this compound into polymeric structures to create advanced functional materials. By carefully designing the polymer architecture, it might be possible to develop materials with tunable properties, such as stimuli-responsive polymers that change their conformation in response to changes in pH or temperature. mdpi.com Such materials could have applications in areas like drug delivery and sensor technology.

Exploration of Novel Reactivity Patterns and Unconventional Transformation Pathways

The combination of a nitroaromatic group and a thiomorpholine ring within the same molecule could lead to novel and unexpected reactivity. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the adjacent benzylic position. scielo.brmdpi.com The sulfur atom in the thiomorpholine ring can also participate in various chemical transformations. mdpi.com

A key area of future research would be to explore the unconventional transformation pathways of this compound. For instance, the nitro group could be reduced to an amino group, which could then participate in further reactions to build more complex molecular architectures. nih.gov The unique interplay between the two functional motifs might enable the discovery of new synthetic methodologies and the creation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. jchemrev.comjchemrev.comresearchgate.netmdpi.com

Compound and Property Tables

Given the absence of specific data for "this compound", the following tables provide information on the parent heterocycle, thiomorpholine, and related nitrophenylthiomorpholine compounds found in the literature.

Table 1: Properties of Thiomorpholine and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
Thiomorpholine123-90-0C₄H₉NS103.19 wikipedia.orgsigmaaldrich.comsigmaaldrich.com
4-(3-nitrophenyl)thiomorpholine1374585-72-4C₁₀H₁₂N₂O₂S224.28 guidechem.com
4-(4-nitrophenyl)thiomorpholine90254-22-1C₁₀H₁₂N₂O₂S224.28 mdpi.comresearchgate.net
4-(2-Fluoro-4-nitrophenyl)thiomorpholine168828-70-4C₁₀H₁₁FN₂O₂S242.27 bicbiotech.comchemuniverse.com
Morpholine (B109124), 4-[(2-nitrophenyl)thio]-Not AvailableC₁₀H₁₂N₂O₃S240.28 nih.gov

Q & A

Basic: What are the key safety considerations when handling 4-[(2-nitrophenyl)methyl]thiomorpholine in laboratory settings?

Methodological Answer:
Thiomorpholine derivatives, including this compound, are classified as flammable liquids (Category 4) and severe skin irritants (Category 1A/B/C) under GHS guidelines . Key safety measures include:

  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability.
  • Storage: Store in flame-resistant cabinets away from oxidizers. Maintain temperature below 25°C.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Protocols: Immediate flushing with water for skin/eye contact (15+ minutes) and emergency ventilation for inhalation exposure .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. A representative protocol includes:

Substrate Preparation: React 2-nitrobenzyl bromide with thiomorpholine in anhydrous THF under nitrogen.

Reaction Conditions: Stir at 60°C for 12 hours with triethylamine as a base.

Workup: Quench with ice-water, extract with dichloromethane, and dry over MgSO₄.

Purification: Column chromatography (silica gel, hexane/EtOAc 3:1) yields the product (purity >95% by HPLC) .
Key Validation: Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc). Confirm structure using ¹H NMR (δ 2.8–3.2 ppm for thiomorpholine protons; δ 7.5–8.2 ppm for aromatic nitro group) .

Advanced: How can oxidation reactions modify the thiomorpholine ring in derivatives, and what analytical methods validate these modifications?

Methodological Answer:
The sulfur atom in the thiomorpholine ring can be oxidized to sulfoxide (1-oxide) or sulfone (1,1-dioxide) forms, altering reactivity and bioactivity:

  • Oxidation Protocol:
    • Sulfoxide: Treat with meta-chloroperoxybenzoic acid (MCPBA, 1.1 equiv) in DCM at 0°C → RT for 4 hours (yield ~75%) .
    • Sulfone: Use Oxone® (2.5 equiv) in acetone/water (3:1) at 50°C for 6 hours (yield ~75%) .
      Analytical Validation:
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ for sulfone: m/z calculated 297.08).
  • ¹³C NMR: Sulfoxide (δ 45–50 ppm for S=O), sulfone (δ 55–60 ppm for SO₂) .
  • X-ray Crystallography: Resolve sulfone derivatives (e.g., C10H11FN2O2S) to confirm stereoelectronic effects .

Advanced: What structural features of this compound derivatives influence their biological activity, particularly in anticancer applications?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight critical motifs:

  • Nitro Group Position: The 2-nitro substituent on the phenyl ring enhances DNA intercalation, as seen in analogs with IC₅₀ values <10 μM against HeLa cells .
  • Thiomorpholine Oxidation State: Sulfone derivatives exhibit improved pharmacokinetics (e.g., t₁/₂ = 8.2 hours vs. 2.1 hours for non-oxidized forms) due to reduced metabolic degradation .
  • Substituent Effects: Electron-withdrawing groups (e.g., -F at para position) increase cytotoxicity by 3-fold compared to methyl groups .
    Experimental Design:
  • In Vitro Assays: Use MTT assays with dose-response curves (0.1–100 μM) and apoptosis markers (caspase-3 activation).
  • Molecular Docking: Simulate interactions with topoisomerase II (PDB ID: 1ZXM) to rationalize nitro group contributions .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:
Rigorous characterization involves:

Chromatography:

  • HPLC: C18 column, 70:30 MeOH/H2O, UV detection at 254 nm (retention time ~6.5 min).
  • GC-MS: For volatile impurities (He carrier gas, 250°C injector).

Spectroscopy:

  • ¹H/¹³C NMR: Assign aromatic (δ 7.5–8.2 ppm) and thiomorpholine protons (δ 2.8–3.2 ppm).
  • IR: Confirm S=O stretches (1050–1150 cm⁻¹ for sulfones) .

Elemental Analysis: ≤0.3% deviation from theoretical C, H, N, S values.

Advanced: What strategies mitigate contradictory data in solubility and stability studies of thiomorpholine derivatives?

Methodological Answer:
Contradictions often arise from solvent polarity and pH effects:

  • Solubility Optimization:
    • Use DMSO for in vitro assays (solubility >50 mM) but verify absence of cytotoxicity via solvent controls.
    • For aqueous buffers (e.g., PBS), employ β-cyclodextrin (10% w/v) to enhance solubility .
  • Stability Protocols:
    • pH Stability: Derivatize to hydrochloride salts for pH <5.0 formulations.
    • Light Sensitivity: Store solutions in amber vials; monitor degradation via UV-Vis (λmax shifts >10 nm indicate nitro group reduction) .
      Validation: Parallel experiments under standardized conditions (e.g., 25°C, 60% RH) with LC-MS tracking.

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